N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide, also known as GSK-3 inhibitor VII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.
Scientific Research Applications
Synthesis and Characterization
Efficient Sulfamoylation : A study described an efficient general method for the sulfamoylation of hydroxyl groups, where N, N-dimethylacetamide or 1-methyl-2-pyrrolidone was used as a solvent to accelerate the sulfamoylation reaction. This method could be applied to a wide range of hydroxyl groups, suggesting relevance to the synthesis of compounds like N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide (Okada, Iwashita, & Koizumi, 2000).
Antimicrobial Activity : Research on the preparation and characterization of new azo complexes derived from N-(4-hydroxyphenyl)acetamide showed antimicrobial activity. This indicates potential applications in developing antimicrobial agents using similar compounds (Fahad, 2017).
Chemoselective Acetylation : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights a process optimization for the synthesis of antimalarial drugs, showcasing the pharmaceutical application of related chemical processes (Magadum & Yadav, 2018).
Potential Applications
Fluorescence Binding Studies : The synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin indicate potential bioanalytical applications for similar sulfamoyl compounds, useful in studying protein-ligand interactions (Meng et al., 2012).
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel compounds incorporating a sulfamoyl moiety, like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, demonstrate significant antimicrobial activity, suggesting applications in developing new antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene regulation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .
properties
IUPAC Name |
N-[4-[(3-hydroxy-4,4-dimethylpentyl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-11-10-13(18-12(2)19)6-7-14(11)23(21,22)17-9-8-15(20)16(3,4)5/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSJTGETIKPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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